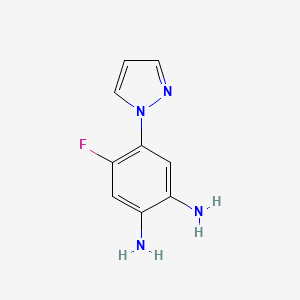
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1052598-93-2 . It has a molecular weight of 192.2 . The IUPAC name for this compound is 4-fluoro-5-(1H-pyrazol-1-yl)-1,2-benzenediamine .
Molecular Structure Analysis
The InChI code for “4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is 1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the resources .科学的研究の応用
Antileishmanial Agents
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine: has shown potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research indicates that derivatives of pyrazole, including this compound, exhibit significant activity against Leishmania species. These compounds can inhibit the growth of the parasite by interfering with its metabolic pathways .
Antimalarial Compounds
This compound is also being explored for its antimalarial properties. Malaria, caused by Plasmodium species, remains a major global health challenge. Studies have shown that pyrazole derivatives can inhibit the growth of Plasmodium parasites. The molecular structure of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine allows it to interact with key enzymes in the parasite, disrupting its life cycle .
Anticancer Research
In the field of oncology, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is being investigated for its potential anticancer properties. Pyrazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines. This compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Antibacterial Agents
The antibacterial potential of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is another area of interest. Bacterial infections are a significant health concern, and there is a constant need for new antibiotics. This compound has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and protein function .
Antiviral Research
Research has also explored the antiviral properties of this compound. Pyrazole derivatives have been found to inhibit the replication of certain viruses4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine can interfere with viral enzymes and proteins, preventing the virus from multiplying and spreading .
Anti-inflammatory Agents
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms .
Enzyme Inhibition Studies
This compound is also valuable in enzyme inhibition studies. Enzymes play crucial roles in various biochemical pathways, and inhibiting specific enzymes can be a therapeutic strategy for many diseases4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been shown to inhibit enzymes such as kinases and proteases, which are involved in cancer, inflammation, and infectious diseases .
Molecular Docking and Computational Studies
Finally, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is frequently used in molecular docking and computational studies. These studies help in understanding the interaction of the compound with various biological targets. Computational models can predict the binding affinity and activity of the compound, guiding the design of more potent derivatives .
Molecules | Free Full-Text | 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl
特性
IUPAC Name |
4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTULUALGFHJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

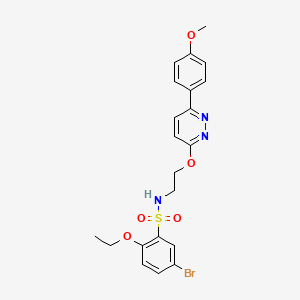
![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)
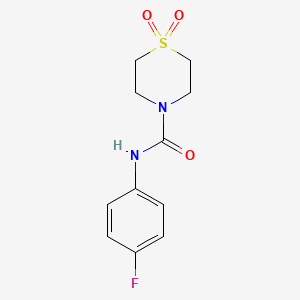

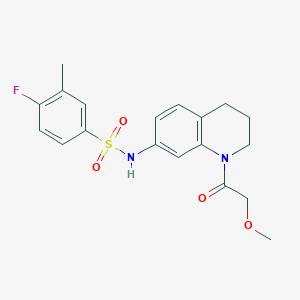
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
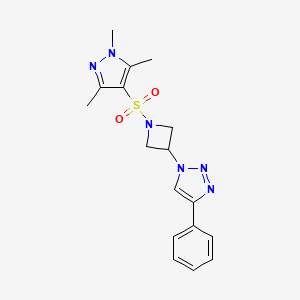
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)
![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)